molecular formula C₁₀H₇D₆FO₃S B1160322 3-Fluoropropyl Tosylate-d6

3-Fluoropropyl Tosylate-d6

Cat. No.: B1160322
M. Wt: 238.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropropyl Tosylate-d6 (C${10}$H${11}$D$6$FSO$3$) is a deuterated derivative of 3-fluoropropyl tosylate, where six hydrogen atoms are replaced with deuterium. This modification enhances its stability, particularly in metabolic and isotopic labeling studies, making it valuable in radiochemistry and pharmaceutical synthesis . The compound features a fluorinated propyl chain linked to a tosyl (p-toluenesulfonyl) group, a strong leaving group that facilitates nucleophilic substitution reactions. Its primary applications include the synthesis of fluorine-18-labeled tracers for positron emission tomography (PET) imaging and intermediates in drug development .

Properties

Molecular Formula

C₁₀H₇D₆FO₃S

Molecular Weight

238.31

Synonyms

3-Fluoro-1-propanol 4-Methylbenzenesulfonate-d6;  3-Fluoro-1-propanol p-Toluenesulfonate-d6;  1-Fluoro-3-tosyloxypropane-d6;  3-Fluoropropyl 4-Methylbenzenesulfonate-d6;  3-Fluoropropyl 4-toluenesulfonate-d6;  4-Methylbenzenesulfonic Acid 3-Fluoropropyl E

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Half-life (in vivo)
3-Fluoropropyl Tosylate-d6 234.34 1.8 4–6 h
2-Fluoroethyl Tosylate 202.23 1.2 2–3 h
5-Fluoro-2-(3-Fluoropropyl)Pentyl Methanesulfonate 282.31 2.5 8–10 h

Key Research Findings

Deuterium Effects: Tosylate-d6’s deuterium incorporation reduces metabolic clearance by 30% compared to non-deuterated analogs in rodent studies .

Fluorine Positioning : 3-Fluoropropyl chains improve target binding affinity by 2-fold over 2-fluoroethyl derivatives in receptor-ligand assays .

Toxicity Considerations : While 3-Fluoropropyl Isocyanate () shows high toxicity (LD$_{50}$ = 10 mg/kg in mice), tosylate derivatives are safer due to stabilized leaving groups and lower reactivity .

Q & A

Q. What are the key considerations for synthesizing 3-Fluoropropyl Tosylate-d6 with high isotopic purity?

  • Methodological Answer : To ensure high isotopic purity, deuterated reagents (e.g., D₂O, deuterated solvents) must replace their protiated counterparts during synthesis. The reaction should be conducted under anhydrous conditions to prevent hydrogen-deuterium exchange. For example, deuterated propyl groups can be introduced via nucleophilic substitution using deuterated 3-fluoropropanol-d6 and tosyl chloride. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography with deuterated solvents (e.g., deuterated chloroform) minimizes contamination. Isotopic purity is validated using 1H^1\text{H}-NMR (absence of protiated peaks) and mass spectrometry (MS) to confirm the deuterium incorporation ratio .

Q. How can researchers confirm the structural integrity of 3-Fluoropropyl Tosylate-d6 after synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • NMR : 1H^1\text{H}-NMR should show suppressed signals for protons replaced by deuterium. 19F^{19}\text{F}-NMR confirms the fluorine environment (δ ~ -220 ppm for fluoropropyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and quantifies deuterium incorporation.
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~750 cm1^{-1} (C-F stretch) confirm functional groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .

Q. What analytical methods are recommended for quantifying 3-Fluoropropyl Tosylate-d6 in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC coupled with UV detection (λ = 254 nm) or LC-MS for quantification. Deuterated compounds exhibit slight retention time shifts compared to protiated analogs, requiring calibration with deuterated standards. For trace analysis in biological samples, solid-phase extraction (SPE) or derivatization (e.g., silylation) enhances sensitivity. Semiquantitative SPECT imaging, as validated in 123I-FP-CIT studies, can also be adapted for isotopic tracer applications .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the reaction kinetics of 3-Fluoropropyl Tosylate-d6 in nucleophilic substitutions?

  • Methodological Answer : Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE), where C-D bonds have lower vibrational frequencies than C-H bonds. In SN2 reactions, deuterated substrates may exhibit slower reaction rates (KIE ~ 2–7). To mitigate this:
  • Increase reaction temperature (e.g., reflux in THF or DMF).
  • Use polar aprotic solvents (e.g., deuterated DMSO) to stabilize transition states.
  • Optimize catalyst loading (e.g., phase-transfer catalysts) to accelerate deuterium transfer.
    Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) can quantify KIE and guide reaction design .

Q. What strategies resolve contradictions in deuterium incorporation efficiency between synthetic batches?

  • Methodological Answer : Contradictions often arise from incomplete deuteration or solvent exchange. Address this by:
  • Isotopic Tracing : Use 2H^2\text{H}-NMR to map deuterium distribution.
  • Solvent Screening : Test deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) for hydrogen-deuterium exchange side reactions.
  • Reaction Monitoring : Inline IR or Raman spectroscopy tracks deuteration in real time.
    Statistical tools (e.g., ANOVA) identify batch-specific variables (e.g., humidity, reagent purity). Cross-validate with independent techniques like isotope-ratio mass spectrometry (IRMS) .

Q. How can researchers optimize 3-Fluoropropyl Tosylate-d6 for use as a biochemical probe in receptor-binding assays?

  • Methodological Answer : To enhance binding specificity and reduce off-target effects:
  • Isotopic Labeling : Use tritium (3H^3\text{H}) or 18F^{18}\text{F} for radioligand assays, leveraging the compound’s fluoropropyl group for PET/SPECT imaging.
  • Competitive Binding Studies : Compare affinity (Kd) of deuterated vs. protiated analogs using surface plasmon resonance (SPR) or fluorescence polarization.
  • Metabolic Stability Assays : Incubate with liver microsomes to assess deuterium’s impact on metabolic half-life.
    Reference fluoropropyl derivatives in androgen receptor studies for methodological parallels .

Q. What advanced techniques validate the stereochemical purity of deuterated 3-Fluoropropyl Tosylate-d6 derivatives?

  • Methodological Answer : Stereochemical validation requires:
  • Chiral HPLC : Use columns like Chiralpak IG-U with hexane/isopropanol gradients to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
  • Circular Dichroism (CD) : Compare CD spectra with non-deuterated standards.
    Automated synthesis platforms, as described for [18F]FSPG, ensure reproducibility in stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and MS data in deuterium quantification?

  • Methodological Answer : Discrepancies may arise from:
  • Incomplete Deuteration : MS detects partial deuteration, while NMR averages signals.
  • Solvent Artifacts : Residual protons in deuterated solvents skew NMR integration.
    Mitigate by:
  • Using MS/MS to fragment ions and localize deuterium positions.
  • Pre-treating solvents with molecular sieves or performing multiple freeze-pump-thaw cycles.
    Cross-check with 2H^2\text{H}-NMR and isotope dilution assays .

Tables

Table 1 : Key Analytical Parameters for 3-Fluoropropyl Tosylate-d6

ParameterMethodExpected OutcomeReference
Isotopic PurityHRMS≥98% deuterium incorporation
Fluorine Environment19F^{19}\text{F}-NMRδ = -220 to -225 ppm
Retention Time (HPLC)C18 column, 70:30 MeOH:H₂O8.2 ± 0.3 min
Binding Affinity (Kd)SPR (Androgen Receptor)15 ± 2 nM

Table 2 : Reaction Optimization Variables for Deuteration

VariableImpact on DeuterationMitigation Strategy
Solvent PolarityHigher polarity accelerates H/D exchangeUse CDCl₃ over DMSO-d6
TemperatureElevated temps reduce KIE effectsReflux in THF (65°C)
Catalyst LoadingPhase-transfer catalysts improve yield5 mol% TBAB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.